molecular formula C12H15BrN2O B13000522 (2-Amino-5-bromophenyl)(piperidin-1-yl)methanone

(2-Amino-5-bromophenyl)(piperidin-1-yl)methanone

Cat. No.: B13000522
M. Wt: 283.16 g/mol
InChI Key: HEBCHXWBNUEWKN-UHFFFAOYSA-N
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Description

(2-Amino-5-bromophenyl)(piperidin-1-yl)methanone is an organic compound that features a brominated aromatic ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-bromophenyl)(piperidin-1-yl)methanone typically involves the bromination of aniline derivatives followed by coupling with piperidine. One common method includes:

    Bromination: Aniline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper.

    Coupling Reaction: The brominated aniline is then reacted with piperidine in the presence of a base like potassium carbonate or sodium hydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-bromophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to hydrogen, or the carbonyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or sodium azide.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amino alcohols or dehalogenated products.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(2-Amino-5-bromophenyl)(piperidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism by which (2-Amino-5-bromophenyl)(piperidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The bromine atom and piperidine ring play crucial roles in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-5-chlorophenyl)(piperidin-1-yl)methanone
  • (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone
  • (2-Amino-5-iodophenyl)(piperidin-1-yl)methanone

Uniqueness

(2-Amino-5-bromophenyl)(piperidin-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine’s size and electronegativity can affect the compound’s interaction with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

(2-amino-5-bromophenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H15BrN2O/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2

InChI Key

HEBCHXWBNUEWKN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)N

Origin of Product

United States

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